1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine
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Overview
Description
1-[2-(Benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine is an organic compound with the molecular formula C19H18BrNO2 This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a furan ring attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Benzyloxy Substitution: The attachment of a benzyloxy group to the brominated phenyl ring.
Furan-2-ylmethylamine Addition: The final step involves the reaction of the intermediate with furan-2-ylmethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The benzyloxy and furan groups may facilitate binding to enzymes or receptors, influencing biological pathways. The bromine atom can also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(benzyloxy)-5-chlorophenyl]-N-(furan-2-ylmethyl)methanamine
- 1-[2-(benzyloxy)-5-fluorophenyl]-N-(furan-2-ylmethyl)methanamine
- 1-[2-(benzyloxy)-5-iodophenyl]-N-(furan-2-ylmethyl)methanamine
Uniqueness
1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological interactions compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C19H18BrNO2 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C19H18BrNO2/c20-17-8-9-19(23-14-15-5-2-1-3-6-15)16(11-17)12-21-13-18-7-4-10-22-18/h1-11,21H,12-14H2 |
InChI Key |
LOQDVKMIJCEQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCC3=CC=CO3 |
Origin of Product |
United States |
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